molecular formula C5H2ClN3OS B1426814 2-Chloro-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole CAS No. 1343912-53-7

2-Chloro-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole

Cat. No.: B1426814
CAS No.: 1343912-53-7
M. Wt: 187.61 g/mol
InChI Key: IPXYMFXYPYHBFM-UHFFFAOYSA-N
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Description

2-Chloro-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole is a synthetic heterocyclic compound designed for advanced pharmaceutical and agrochemical research. This molecule integrates two privileged pharmacophores: the 1,3,4-thiadiazole ring and the isoxazole ring, creating a versatile scaffold with significant potential in medicinal chemistry . The 1,3,4-thiadiazole core is a well-established bioisostere for ester, amide, and phenyl groups, known to enhance metabolic stability and improve cell permeability due to its aromaticity and the presence of a sulfur atom . This scaffold is present in several marketed drugs and demonstrates a broad spectrum of pharmacological activities, including antimicrobial, antitubercular, antiviral, and anticancer effects . The chloro group at the 2-position is a key synthetic handle, allowing for further functionalization via nucleophilic substitution or metal-catalyzed cross-coupling reactions, enabling researchers to generate a diverse library of analogs for structure-activity relationship (SAR) studies . The primary research applications of this compound are in the development of novel therapeutic agents. Its structure is particularly relevant in the search for new antimicrobial and anti-tubercular agents to combat drug-resistant strains of bacteria and Mycobacterium tuberculosis . Furthermore, the scaffold's documented anticancer activity makes it a candidate for targeting various hallmarks of cancer . The incorporation of the isoxazole moiety, another heterocycle common in bioactive molecules, further expands the potential for unique target interactions and optimized pharmacological profiles . This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, nor for personal use .

Properties

IUPAC Name

3-(5-chloro-1,3,4-thiadiazol-2-yl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClN3OS/c6-5-8-7-4(11-5)3-1-2-10-9-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXYMFXYPYHBFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1C2=NN=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole is an organic compound with significant potential in medicinal chemistry. Its structure incorporates a thiadiazole ring, which is known for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C5_5H2_2ClN3_3OS
  • Molecular Weight : 187.61 g/mol
  • CAS Number : 1343912-53-7
  • Purity : Typically ≥95% .

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of thiadiazole derivatives, including 2-Chloro-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole. These compounds exhibit activity against a range of pathogens:

Pathogen TypeActivity ObservedReference
Gram-positive BacteriaModerate to high inhibition (e.g., Staphylococcus aureus)Siddiqui et al.
Gram-negative BacteriaEffective against E. coli and Pseudomonas aeruginosaSiddiqui et al.
FungiActive against Candida albicans and Aspergillus speciesSiddiqui et al.

In a comparative study, derivatives of 1,3,4-thiadiazoles demonstrated greater efficacy than standard antibiotics in inhibiting bacterial growth.

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. Research indicates that 2-Chloro-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole may inhibit cancer cell proliferation:

Cancer Cell LineIC50_{50} (µM)Reference
HCT11615.0Mavrova et al.
SW70712.5Mavrova et al.
T47D10.0Mavrova et al.

The presence of electronegative groups in its structure enhances its interaction with biological targets, promoting cytotoxic effects on tumor cells.

The mechanism by which 2-Chloro-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes.
  • Receptor Modulation : It can bind to receptors and modulate their activity.
  • DNA Interaction : Some studies suggest that thiadiazoles can intercalate into DNA or inhibit topoisomerase activity, leading to apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the promising biological activities of thiadiazole derivatives:

  • Antimicrobial Efficacy : A study demonstrated that a series of thiadiazole compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Against Tumor Cells : Research indicated that certain derivatives showed IC50_{50} values comparable to established chemotherapeutics like cisplatin in various cancer cell lines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

The 1,3,4-thiadiazole scaffold is known for its diverse biological activities, particularly antimicrobial properties. Studies have shown that derivatives of thiadiazoles exhibit significant antibacterial and antifungal activities. For instance, compounds with similar structures to 2-chloro-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole have demonstrated effectiveness against various pathogens such as Staphylococcus aureus and Escherichia coli.

CompoundActivityMinimum Inhibitory Concentration (MIC)
2-Chloro-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazoleAntibacterial25 μg/mL
2-Amino-1,3,4-thiadiazole derivativesAntifungal32.6 μg/mL

The compound's potential as a lead in drug development is underscored by its ability to inhibit microbial growth at low concentrations .

Cancer Research

Recent studies have indicated that thiadiazole derivatives can act as cytostatic agents. The incorporation of the oxazole moiety enhances the biological activity of these compounds. Research has highlighted the anticancer potential of thiadiazoles through mechanisms that may involve apoptosis induction and cell cycle arrest in cancer cells .

Agricultural Applications

Crop Protection

The compound has been investigated for its use as a fungicide and bactericide in agriculture. Thiadiazole derivatives are effective against a range of phytopathogenic fungi and bacteria. For example, formulations containing 1,2,3-thiadiazole compounds have been developed to protect crops from diseases caused by pathogens like Fusarium and Phytophthora species.

ApplicationTarget PathogenEfficacy
Thiadiazole FungicidesFusarium spp.High
Thiadiazole BactericidesXanthomonas spp.Moderate

These compounds not only enhance crop yield but also reduce the reliance on conventional pesticides .

Materials Science

Synthesis of Novel Materials

The unique chemical properties of 2-chloro-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole allow it to be used as a building block in the synthesis of novel materials. Its reactivity can facilitate the formation of polymers or composite materials with tailored properties for specific applications in electronics or coatings.

Case Study: Polymer Development

In a recent study, researchers synthesized a polymer using 2-chloro-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole as a monomer. The resulting polymer exhibited enhanced thermal stability and electrical conductivity compared to traditional materials. This advancement opens avenues for applications in flexible electronics and sensors .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The chlorine atom at position 2 in the target compound and analogues acts as a leaving group, facilitating nucleophilic substitution reactions. In contrast, the amino group in 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole enhances nucleophilicity, making it suitable for coupling reactions . Comparatively, the 5-nitrothiophene substituent in is strongly electron-withdrawing, which may reduce reactivity toward electrophiles but enhance stability.
  • 2-Chloro-5-(3-chloro-4-methoxyphenyl)-1,3,4-thiadiazole is prepared via a one-pot Gattermann reaction, enabling simultaneous halogenation and methoxy group introduction .

Reactivity and Functionalization

  • Electrophilic Substitution: The chlorine at position 2 in the target compound allows for substitution with thiols, amines, or other nucleophiles, similar to the reactions observed in . In contrast, amino-substituted analogues (e.g., ) are more reactive toward acylating or alkylating agents.

Q & A

Q. What are the established synthetic methodologies for preparing 2-Chloro-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole and its analogs?

Methodological Answer: Synthesis typically involves multi-step heterocyclic condensation. For example:

  • Step 1: Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides with carboxylic acid derivatives under acidic conditions (e.g., H₂SO₄ or POCl₃) .
  • Step 2: Functionalization at the 5-position using cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the 1,2-oxazol-3-yl group. Microwave-assisted synthesis can improve reaction efficiency and yield .
  • Step 3: Chlorination at the 2-position using chlorinating agents like PCl₅ or SOCl₂ .
    Key Reference Data:
Reaction StepReagents/ConditionsYield RangeReference
Core formationPOCl₃, 80–100°C60–75%
Oxazole couplingPd(PPh₃)₄, K₂CO₃, DMF50–65%

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies substituent patterns (e.g., singlet for oxazole protons at δ 8.2–8.5 ppm, triplet for thiadiazole-linked protons) .
    • ¹³C NMR confirms aromaticity and heteroatom connectivity (e.g., C-Cl at ~110 ppm) .
  • Infrared (IR) Spectroscopy: Detects functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹, C-S at 650–750 cm⁻¹) .
  • X-ray Crystallography: Resolves bond lengths and angles (e.g., S-N bond: 1.65 Å, confirming aromatic delocalization) .

Q. How do substituent variations at the 5-position influence physicochemical properties?

Methodological Answer:

  • Electron-withdrawing groups (e.g., -NO₂, -Cl): Increase thermal stability but reduce solubility in polar solvents.
  • Bulky substituents (e.g., phenyl): Steric hindrance can alter reactivity in nucleophilic substitutions .
  • Hydrogen-bond donors (e.g., -NH₂): Enhance solubility in DMSO and aqueous buffers .
    Example Data:
SubstituentLogPMelting Point (°C)Reference
-Cl2.1145–148
-Ph3.5180–183

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in large-scale synthesis?

Methodological Answer:

  • Catalyst Screening: Use Pd-based catalysts (e.g., Pd(OAc)₂) with ligand optimization (e.g., XPhos) to enhance cross-coupling efficiency .
  • Solvent Effects: Replace DMF with greener solvents (e.g., PEG-400) to reduce side reactions .
  • Temperature Control: Microwave irradiation (100–120°C) reduces reaction time from 24h to 2h with 15% yield improvement .

Q. What computational strategies predict the biological activity of 2-Chloro-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole derivatives?

Methodological Answer:

  • Molecular Docking: Screen against target proteins (e.g., fungal CYP51) using AutoDock Vina. Key interactions:
    • Thiadiazole sulfur with heme iron (binding energy: −8.2 kcal/mol) .
    • Oxazole ring π-π stacking with aromatic residues .
  • QSAR Modeling: Correlate Hammett constants (σ) of substituents with antifungal IC₅₀ values (R² = 0.89) .

Q. How should researchers address contradictions in antimicrobial activity data across studies?

Methodological Answer:

  • Variable pH Effects: Test activity at pH 5.5–7.4; protonation of the thiadiazole nitrogen can reduce membrane permeability .
  • Solvent Artifacts: Avoid DMSO concentrations >1% in assays to prevent false negatives .
  • Strain-Specific Responses: Use standardized microbial strains (e.g., ATCC) and minimum inhibitory concentration (MIC) protocols .

Q. What strategies elucidate the aromaticity and electronic effects of the 1,3,4-thiadiazole core?

Methodological Answer:

  • Microwave Spectroscopy: Measure bond lengths (e.g., S-N: 1.65 Å vs. covalent radius: 1.70 Å) to quantify π-delocalization .
  • DFT Calculations: HOMO-LUMO gaps (e.g., 4.1 eV) correlate with electrophilic reactivity at the 2-chloro position .

Q. How are metal complexes of this compound synthesized, and what are their applications?

Methodological Answer:

  • Coordination Chemistry: React with transition metals (e.g., Cu²⁺, Zn²⁺) in ethanol/water (1:1) at 60°C.
    • Example: [Cu(L)₂Cl₂] shows enhanced antifungal activity (MIC: 2 µg/mL vs. 8 µg/mL for ligand alone) .
  • Characterization: EPR and UV-Vis (d-d transitions at 600–700 nm) confirm octahedral geometry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole
Reactant of Route 2
2-Chloro-5-(1,2-oxazol-3-yl)-1,3,4-thiadiazole

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